molecular formula C9H7NO5 B8537110 2-Hydroxy-3-(4-nitrophenyl)prop-2-enoic acid CAS No. 882653-55-6

2-Hydroxy-3-(4-nitrophenyl)prop-2-enoic acid

Cat. No. B8537110
M. Wt: 209.16 g/mol
InChI Key: FUKCXXJPBOBGMI-UHFFFAOYSA-N
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Patent
US09345680B2

Procedure details

2-Hydroxy-3-(4-nitrophenyl)acrylic acid (20 g, 95.6 mmol) was suspended in DMF (200 ml). Cs2CO3 (74.9 g, 229.9 mmol) and diethyl sulphate (26.3 ml, 201 mmol) were added and dissolution was observed. After stirring for 18 hr at 18° C. water (350 ml) and ethyl acetate (250 ml) were added and the layers separated. The aqueous layer was further extracted with ethyl acetate (5×200 ml) then the combined organics were washed with water (2×200 ml), brine (2×200 ml) and dried over magnesium sulfate. The organics were concentrated to dryness to obtain ethyl 2-ethoxy-3-(4-nitrophenyl)-acrylate as an orange solid containing 3.6% by mass DMF (27.6 g wet, >100% yield).
Quantity
20 g
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
74.9 g
Type
reactant
Reaction Step Two
Quantity
26.3 mL
Type
reactant
Reaction Step Two
Name
Quantity
350 mL
Type
reactant
Reaction Step Three
Quantity
250 mL
Type
solvent
Reaction Step Three
Name
Quantity
200 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH:1][C:2](=[CH:6][C:7]1[CH:12]=[CH:11][C:10]([N+:13]([O-:15])=[O:14])=[CH:9][CH:8]=1)[C:3]([OH:5])=O.[C:16]([O-])([O-])=O.[Cs+].[Cs+].S(OCC)(O[CH2:26][CH3:27])(=O)=O.O.CN([CH:35]=[O:36])C>C(OCC)(=O)C>[CH2:26]([O:1][C:2](=[CH:6][C:7]1[CH:12]=[CH:11][C:10]([N+:13]([O-:15])=[O:14])=[CH:9][CH:8]=1)[C:3]([O:36][CH2:35][CH3:16])=[O:5])[CH3:27] |f:1.2.3|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
OC(C(=O)O)=CC1=CC=C(C=C1)[N+](=O)[O-]
Step Two
Name
Cs2CO3
Quantity
74.9 g
Type
reactant
Smiles
C(=O)([O-])[O-].[Cs+].[Cs+]
Name
Quantity
26.3 mL
Type
reactant
Smiles
S(=O)(=O)(OCC)OCC
Step Three
Name
Quantity
350 mL
Type
reactant
Smiles
O
Name
Quantity
250 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Four
Name
Quantity
200 mL
Type
reactant
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
dissolution
ADDITION
Type
ADDITION
Details
were added
CUSTOM
Type
CUSTOM
Details
the layers separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was further extracted with ethyl acetate (5×200 ml)
WASH
Type
WASH
Details
the combined organics were washed with water (2×200 ml), brine (2×200 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
The organics were concentrated to dryness

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(C(=O)OCC)=CC1=CC=C(C=C1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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